molecular formula C15H21ClN2O2 B12068679 tert-butyl N-[4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate

tert-butyl N-[4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate

Cat. No.: B12068679
M. Wt: 296.79 g/mol
InChI Key: JSADRIFVCGKTOR-UHFFFAOYSA-N
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Description

Tert-butyl N-[4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable chlorophenyl pyrrolidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and an organic solvent like tetrahydrofuran or dimethylformamide. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation or moisture interference.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halogens, alkylating agents, nucleophiles; reactions may require catalysts or specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted carbamates with different functional groups.

Scientific Research Applications

Tert-butyl N-[4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(4-hydroxycyclohexyl)carbamate
  • Tert-butyl N-(piperidin-4-yl)carbamate
  • Tert-butyl N-(4-iodobutyl)carbamate

Uniqueness

Tert-butyl N-[4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate is unique due to the presence of the chlorophenyl group and the pyrrolidine ring, which confer specific chemical and biological properties

Properties

Molecular Formula

C15H21ClN2O2

Molecular Weight

296.79 g/mol

IUPAC Name

tert-butyl N-[4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-13-9-17-8-12(13)10-4-6-11(16)7-5-10/h4-7,12-13,17H,8-9H2,1-3H3,(H,18,19)

InChI Key

JSADRIFVCGKTOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1C2=CC=C(C=C2)Cl

Origin of Product

United States

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